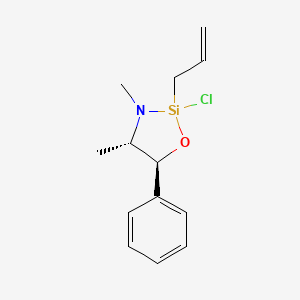

(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane

CAS No.: 447440-43-9

Cat. No.: VC3736112

Molecular Formula: C13H18ClNOSi

Molecular Weight: 267.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 447440-43-9 |

|---|---|

| Molecular Formula | C13H18ClNOSi |

| Molecular Weight | 267.82 g/mol |

| IUPAC Name | (4S,5S)-2-chloro-3,4-dimethyl-5-phenyl-2-prop-2-enyl-1,3,2-oxazasilolidine |

| Standard InChI | InChI=1S/C13H18ClNOSi/c1-4-10-17(14)15(3)11(2)13(16-17)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3/t11-,13+,17?/m0/s1 |

| Standard InChI Key | XHCRAANIMMYPDV-APBZJUGRSA-N |

| Isomeric SMILES | C[C@H]1[C@@H](O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 |

| SMILES | CC1C(O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 |

| Canonical SMILES | CC1C(O[Si](N1C)(CC=C)Cl)C2=CC=CC=C2 |

Introduction

Structural Characteristics

Chemical Structure and Stereochemistry

(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane features a five-membered heterocyclic ring containing silicon, oxygen, and nitrogen atoms. The compound name indicates S configuration at both the 4 and 5 positions within the ring. The silicon atom at position 2 bears two key functional groups: an allyl group (CH₂=CH-CH₂-) and a chlorine atom. These functional groups are crucial for the compound's reactivity profile, with the chlorine serving as a leaving group that enables nucleophilic attack during reactions, while the allyl group acts as the transferable fragment in synthetic applications .

The presence of methyl groups at positions 3 and 4, along with a phenyl substituent at position 5, creates a defined steric environment that influences the compound's reactivity and stereoselectivity. The rigid five-membered ring structure constrains the relative orientation of these groups, contributing to the compound's ability to induce stereoselectivity in reactions. The commercial product exists as a mixture of diastereomers in an approximately 2:1 ratio, likely differing in the stereochemistry at the silicon center .

Comparative Analysis with Related Compounds

(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane belongs to a broader family of chiral silacycles used in organic synthesis. The specific combination of the oxa-aza heterocyclic structure with the allyl and chloro substituents at silicon creates a reagent with unique reactivity and selectivity profiles. While the search results don't provide direct comparisons with related silacycles, the continued development and application of this particular compound suggest that it offers advantages in terms of either reactivity, stability, or stereoselectivity compared to alternatives .

| Property | Specification |

|---|---|

| Chemical Name | (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane |

| Purity | Minimum 98% |

| Diastereomeric Ratio | Approximately 2:1 mixture |

| Supplier | STREM Chemicals |

| Catalog Number | 14-1815-5G |

| Price | $399.00 (5g) |

| Storage Requirements | Not specified (likely requires inert conditions) |

Applications in Organic Synthesis

Enantioselective Allylation of Aldehydes

A primary application of (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane is in the enantioselective allylation of aldehydes. This transformation enables the stereoselective formation of homoallylic alcohols, which are valuable building blocks in organic synthesis. The reaction likely proceeds through coordination of the aldehyde to the silicon atom, followed by transfer of the allyl group in a stereochemically controlled manner .

This application was described in the Journal of the American Chemical Society in 2002, indicating that it represents one of the earliest and most fundamental applications of this silacyclopentane reagent. The specific stereochemical outcome of these reactions—whether they predominantly form (R) or (S) homoallylic alcohols—would depend on the mechanism of allyl transfer and the specific transition state geometry .

Allylation of Ketone-derived Benzoylhydrazones

Beyond aldehydes, (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane has demonstrated utility in the "enantioselective allylation of ketone-derived benzoylhydrazones." This application is particularly significant as it provides access to tertiary carbinamines, which contain a stereogenic carbon bearing three carbon substituents and one nitrogen substituent .

Tertiary carbinamines are challenging to prepare with high enantioselectivity using traditional methods, making this application of the silacyclopentane reagent particularly valuable. The reaction likely involves coordination of the benzoylhydrazone to the silicon center, activating it for nucleophilic attack by the allyl group. This work was described in detail in a 2004 publication in the Journal of the American Chemical Society, representing an extension of the reagent's utility to more challenging substrate classes .

Phenol-directed Enantioselective Allylation

The technical notes associated with this compound reference "phenol-directed enantioselective allylation of aldimines and ketimines." This application highlights the versatility of (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane in facilitating stereoselective transformations of diverse substrate classes .

The phenol group likely serves as a directing group, coordinating to the silicon center and orienting the substrate in a specific conformation that favors attack of the allyl group from a particular face. This methodology expands the utility of the silacyclopentane reagent to include the synthesis of chiral amines, which are prevalent structural motifs in pharmaceuticals and biologically active natural products. This application was reported in Organic Letters in 2006, demonstrating the continued development of new methodologies using this silacyclopentane reagent .

Imidazole-directed Allylation Reactions

A fourth application mentioned in the technical notes is "enantioselective imidazole directed allylation of aldimines and ketimines." Similar to the phenol-directed process, this methodology employs imidazole as a directing group to control the stereochemical outcome of allylation reactions with imine substrates .

Imidazole is a common structural motif in many biologically relevant compounds and can serve as an effective coordinating group due to its nitrogen-containing heterocyclic structure. This methodology was reported in Organic Letters in 2007, representing a further refinement of directing-group strategies for stereoselective allylation using this silacyclopentane reagent .

Table 2: Applications of (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane in Organic Synthesis

| Application | Substrate | Product Class | Reference | Year |

|---|---|---|---|---|

| Enantioselective allylation | Aldehydes | Homoallylic alcohols | J. Am. Chem. Soc., 124, 7920 | 2002 |

| Enantioselective allylation | Ketone-derived benzoylhydrazones | Tertiary carbinamines | J. Am. Chem. Soc., 126, 5686 | 2004 |

| Phenol-directed enantioselective allylation | Aldimines and ketimines | Chiral amines | Org. Lett., 8, 6119 | 2006 |

| Imidazole-directed enantioselective allylation | Aldimines and ketimines | Chiral amines | Org. Lett., 9, 3699 | 2007 |

Reaction Mechanisms and Stereochemical Control

General Mechanism of Allylation

The mechanism of allylation reactions using (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane likely involves initial coordination of the substrate (aldehyde, ketone, or imine) to the silicon center, possibly displacing the chlorine atom. This coordination activates the carbonyl or imine carbon toward nucleophilic attack by the allyl group .

The transfer of the allyl group can occur through a cyclic transition state, where the stereochemistry of the product is influenced by the chiral environment of the silacyclopentane ring. The specific arrangement of substituents in the silacyclopentane ring—particularly the methyl groups at positions 3 and 4 and the phenyl group at position 5—creates a chiral pocket that differentiates the faces of the coordinated substrate, leading to preferential attack of the allyl group from one specific direction .

Directed Allylation Processes

For directed allylation reactions, such as those involving phenol or imidazole directing groups, the mechanism likely includes coordination of the directing group to the silicon center, creating a more ordered transition state with enhanced stereochemical control. The directing group serves to orient the substrate in a specific conformation relative to the silacyclopentane ring, further influencing the facial selectivity of the allyl transfer process .

The development of these directed processes, reported in 2006 and 2007, represents refinements of the basic allylation methodology, enabling the application of this silacyclopentane reagent to a broader range of substrates with improved stereoselectivity. The successful implementation of different directing groups (phenol and imidazole) demonstrates the versatility of this reagent and its compatibility with various functional groups .

Factors Influencing Stereoselectivity

The high levels of stereoselectivity observed in reactions with (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane can be attributed to several factors:

-

The rigid structure of the five-membered ring constrains the spatial arrangement of the substituents, creating a well-defined chiral environment around the silicon center.

-

The methyl groups at positions 3 and 4, along with the phenyl group at position 5, likely create steric interactions that favor specific approach trajectories for incoming substrates.

-

Electronic factors may play a role in the stereoselectivity, with the nitrogen and oxygen atoms in the ring potentially influencing the electronic distribution around the silicon center.

-

In directed processes, the additional coordination point provided by the directing group creates a more ordered transition state with enhanced stereochemical discrimination .

It's worth noting that despite the commercial product being available as a mixture of diastereomers (approximately 2:1 ratio), high levels of enantioselectivity have been reported for reactions using this reagent. This suggests that either one diastereomer is predominantly responsible for the observed reactivity, or that the stereochemical outcome is primarily controlled by the fixed stereogenic centers at positions 4 and 5, rather than the variable stereochemistry at the silicon center .

Structure-Activity Relationships

Key Structural Elements

The specific structure of (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane has been optimized for effective stereoselective allylation reactions. Various structural elements contribute to its reactivity and selectivity:

-

The silicon-chlorine bond provides a reactive site for substrate coordination, facilitating the activation of carbonyl and imine substrates.

-

The allyl group serves as the transferable nucleophile, with its reactivity modulated by its attachment to silicon.

-

The methyl groups at positions 3 and 4 create steric bulk that influences the approach trajectory of substrates to the silicon center.

-

The phenyl group at position 5 provides additional steric bulk and potential π-interactions that may influence substrate binding.

-

The rigid five-membered ring structure constrains these groups in specific spatial orientations, enhancing stereochemical control .

Relationship to Other Silicon-Based Reagents

(4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane represents an evolution in the design of silicon-based reagents for stereoselective synthesis. While traditional allylsilanes and allylsiloxanes have been used for nucleophilic allylation reactions, the incorporation of the allyl and chloro groups within a defined chiral environment enables enhanced stereoselectivity .

Recent developments in organosilicon chemistry, including the asymmetric synthesis of Si-stereogenic siloxanols through organocatalytic methods, reflect continuing interest in developing new silicon-based reagents for stereoselective transformations. These approaches often employ chiral catalysts, such as imidazole-containing organocatalysts, to control the stereochemistry of silicon-centered reactions .

Practical Considerations for Use

Optimization of Reaction Conditions

For researchers seeking to optimize reactions involving (4S,5S)-2-Allyl-2-chloro-3,4-dimethyl-5-phenyl-1-oxa-3-aza-2-silacyclopentane, several considerations may be relevant:

-

Solvent selection: The choice of solvent can significantly impact the stereoselectivity and efficiency of reactions with silicon reagents, as it influences the organization of the transition state and the stability of reactive intermediates.

-

Temperature control: Lower temperatures often enhance stereoselectivity by reducing the energy available for competing reaction pathways, though this must be balanced against reaction rate considerations.

-

Substrate scope: The effectiveness of this reagent may vary across different substrate classes, with factors such as steric bulk, electronic properties, and functional group compatibility influencing reaction outcomes.

-

Diastereomeric mixture: The commercial product being a 2:1 mixture of diastereomers may impact the stereochemical outcome of reactions, and researchers should be aware of this when interpreting results .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume